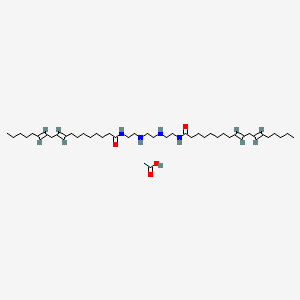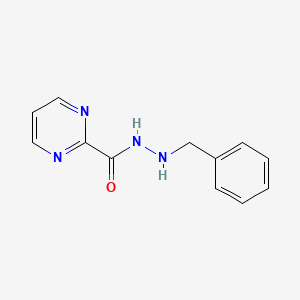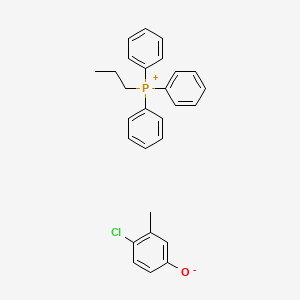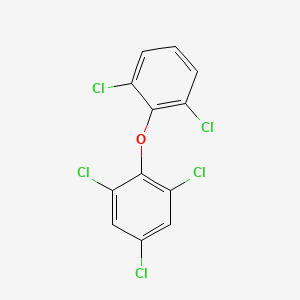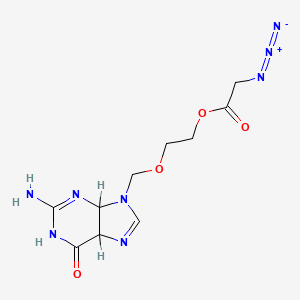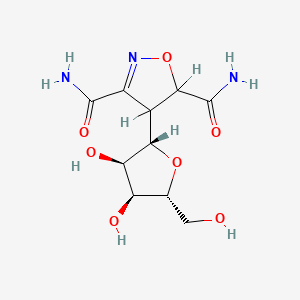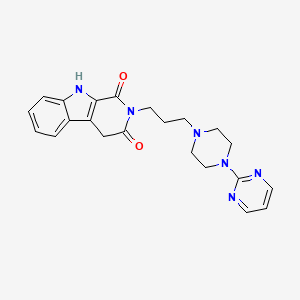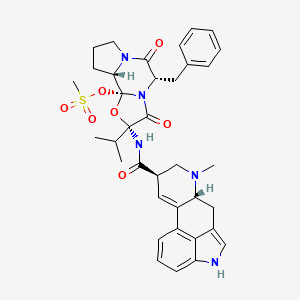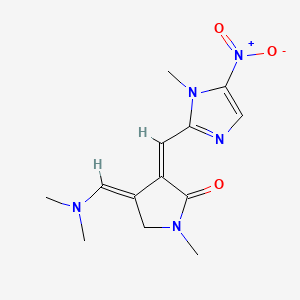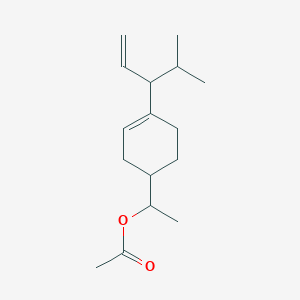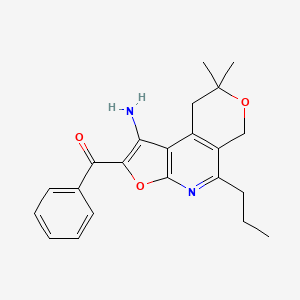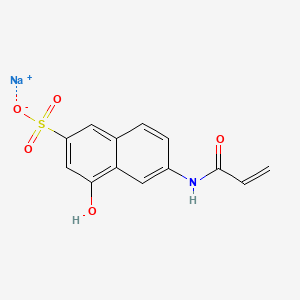
Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate: is a chemical compound with the molecular formula C₁₃H₁₀NNaO₅S and a molecular weight of 315.28 g/mol . It is a white solid that is soluble in water and has strong acidic properties . This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate typically involves the reaction of 4-hydroxy-6-amino-2-naphthalenesulfonic acid with acrolein under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, this compound is used as a pH regulator and buffer in various biochemical assays. Its strong acidic properties make it suitable for maintaining the pH of biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory and antimicrobial properties .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The sulfonate group plays a crucial role in its binding affinity to target proteins, leading to its biological effects .
Comparación Con Compuestos Similares
- Sodium 4-hydroxy-6-((1-oxo-2-propenyl)amino)naphthalene-2-sulphonate
- Sodium 4-hydroxy-6-((1-oxoallyl)amino)benzenesulphonate
- Sodium 4-hydroxy-6-((1-oxoallyl)amino)phenylsulphonate
Comparison: Compared to these similar compounds, Sodium 4-hydroxy-6-((1-oxoallyl)amino)naphthalene-2-sulphonate exhibits unique properties such as higher water solubility and stronger acidic nature . These characteristics make it more suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
79410-64-3 |
|---|---|
Fórmula molecular |
C13H10NNaO5S |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
sodium;4-hydroxy-6-(prop-2-enoylamino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C13H11NO5S.Na/c1-2-13(16)14-9-4-3-8-5-10(20(17,18)19)7-12(15)11(8)6-9;/h2-7,15H,1H2,(H,14,16)(H,17,18,19);/q;+1/p-1 |
Clave InChI |
SLNBXXGUWGADSV-UHFFFAOYSA-M |
SMILES canónico |
C=CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



